Chromoionophore XIV

概要

説明

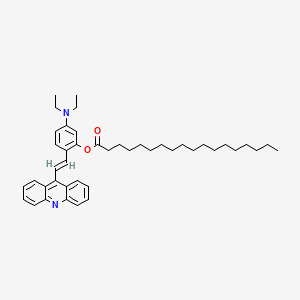

Chromoionophore XIV, also known as 2-[2-(9-Acridinyl)vinyl]-5-(diethylamino)phenyl stearate, is a lipophilic pH indicator used in ion-selective optodes. These optodes are a type of optical sensor that can detect specific ions in a sample by changing their optical properties. This compound is particularly useful due to its high selectivity and sensitivity for calcium ions, making it a valuable tool in various analytical and bioanalytical applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Chromoionophore XIV involves several steps, starting with the preparation of the acridine derivative. The key steps include:

Synthesis of Acridine Derivative: The acridine derivative is synthesized through a series of reactions involving the condensation of 9-chloroacridine with an appropriate aldehyde.

Vinylation: The acridine derivative is then subjected to a vinylation reaction to introduce the vinyl group.

Stearate Ester Formation: The final step involves the esterification of the vinylated acridine derivative with stearic acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the acridine derivative and subsequent vinylation.

Purification: The crude product is purified using techniques such as recrystallization and chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure its purity and performance in optode applications.

化学反応の分析

Types of Reactions

Chromoionophore XIV undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its optical properties.

Reduction: Reduction reactions can also alter the optical characteristics of this compound.

Substitution: The vinyl group in this compound can undergo substitution reactions, which can be used to modify its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

科学的研究の応用

Ion Sensing Applications

Chromoionophore XIV is widely utilized in ion-selective optodes, which are devices that measure the concentration of specific ions in various environments. Its ability to selectively bind ions makes it suitable for detecting clinically important ions such as Na, K, Ca, and Cl.

Ion-Selective Optodes

This compound is integrated into optode membranes, often combined with ionophores like valinomycin for potassium ion sensing. Research indicates that these optodes exhibit significant absorbance changes at specific wavelengths when exposed to varying ion concentrations. For instance, at pH levels between 5 and 10, this compound can be used to construct logic gates based on the presence of sodium and potassium ions .

| Ion | Optode Response | Wavelength (nm) | pH Range |

|---|---|---|---|

| Sodium (Na) | INH B/NINH B Logic Gate | 670 | 5-10 |

| Potassium (K) | Absorbance Change | 660 | 5-10 |

Clinical and Environmental Monitoring

The ability of this compound to function as an ion-selective electrode (ISE) has been explored for high-throughput clinical tests and environmental monitoring. Its integration into miniaturized systems allows for real-time monitoring of ion concentrations in biological samples .

Logic Gates Construction

This compound has been employed in the development of molecular logic gates that operate based on specific ionic inputs. These gates can perform logical operations such as AND, OR, and NOT, which are essential for complex decision-making processes in chemical systems.

Mechanism of Operation

The operation of these logic gates relies on the protonation state of this compound, which changes in response to ion presence. For example, at low pH levels, the chromoionophore remains protonated, allowing it to act as a switch in a logic circuit .

| Logic Gate Type | Inputs | Output Condition |

|---|---|---|

| AND | Na, K | High absorbance at specific pH |

| OR | Na or K | Variable absorbance based on input |

Cellular Imaging

Recent advancements have seen this compound being utilized in fluorescence microscopy for cellular imaging applications. Its ability to selectively bind ions allows researchers to visualize ion distributions within living cells.

Fluorescence Probes

This compound-based nanoprobes have been developed for imaging intracellular ions like Ca and Cl. These probes emit fluorescence signals that can be quantitatively analyzed using advanced imaging techniques .

作用機序

Chromoionophore XIV functions as a pH indicator by changing its optical properties in response to ion concentration changes. The mechanism involves:

Ion Recognition: The ionophore in the optode selectively binds to the target ion.

Optical Signal Transduction: The binding event causes a change in the hydrogen ion concentration, which is detected by the chromoionophore.

類似化合物との比較

Similar Compounds

Chromoionophore XI: Used in anion-selective optodes.

Chromoionophore I: Employed in cation-selective optodes.

Chromoionophore IV: Sensitive to amine groups.

Uniqueness

Chromoionophore XIV is unique due to its high selectivity and sensitivity for calcium ions, which makes it particularly valuable in applications requiring precise ion detection. Its lipophilic nature also allows it to be embedded in various polymer matrices, enhancing its versatility .

生物活性

Chromoionophore XIV is a specialized compound belonging to the class of chromoionophores, which are designed to exhibit changes in optical properties in response to ion binding. This compound has garnered attention for its potential applications in sensing and analytical chemistry, particularly in detecting sodium ions and other cations. This article explores the biological activity of this compound, focusing on its ion-selective properties, synthesis, applications, and research findings.

Ion-Selective Properties

This compound exhibits significant biological activity primarily through its ability to selectively bind sodium ions. Sodium ions play critical roles in various physiological processes, including nerve impulse transmission and muscle contraction. The interaction of this compound with sodium ions can influence cellular signaling pathways, making it relevant in biomedical research concerning ion transport mechanisms across cell membranes.

The mechanism by which this compound operates involves a shift in equilibrium depending on the concentration of the target ion. This results in observable changes in optical properties that can be monitored using techniques such as spectrophotometry and fluorescence spectroscopy. The degree of protonation and the influence of pH on binding efficiency are critical factors affecting the performance of this compound in sensing applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps tailored to achieve optimal binding characteristics and stability. Various synthetic routes have been documented, emphasizing the importance of structural features that confer selectivity towards sodium ions. The unique structural characteristics distinguish this compound from other chromoionophores, enhancing its applicability in biological studies.

Applications

This compound has a range of applications across different fields:

- Analytical Chemistry : Used for detecting sodium ions in various environments.

- Biomedical Research : Investigated for implications in understanding ion transport mechanisms.

- Environmental Monitoring : Potential use in assessing sodium levels in environmental samples.

The versatility of this compound makes it a valuable tool both in analytical chemistry and biological studies.

Comparative Analysis with Other Chromoionophores

This compound can be compared with other compounds within its class based on their targeted ions and unique features. The following table summarizes some comparable chromoionophores:

| Compound Name | Ion Targeted | Unique Features |

|---|---|---|

| Chromoionophore III | Potassium ions | Exhibits ratiometric fluorescence responses |

| Chromoionophore IV | Nitrite ions | Selective anion sensing capabilities |

| Chromoionophore V | Calcium ions | High sensitivity and quick response times |

| Chromoionophore VI | Magnesium ions | Designed for environmental monitoring applications |

| This compound | Sodium ions | Tailored design for physiological studies where sodium plays a critical role |

Case Studies and Research Findings

Recent studies have focused on enhancing the selectivity and sensitivity of chromoionophores like this compound. For instance, research has shown that the incorporation of specific lipophilic ionic sites can improve the performance of chromoionophores in polymeric membranes . Additionally, experimental data indicate that modifications to the chemical structure can significantly affect ion binding efficiency and response times.

In one study, this compound was utilized to develop optodes for real-time monitoring of sodium levels within biological systems. The results demonstrated a high degree of specificity for sodium ions, with detection limits significantly lower than traditional methods .

特性

IUPAC Name |

[2-[(E)-2-acridin-9-ylethenyl]-5-(diethylamino)phenyl] octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N2O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-43(46)47-42-34-36(45(5-2)6-3)32-30-35(42)31-33-37-38-25-21-23-27-40(38)44-41-28-24-22-26-39(37)41/h21-28,30-34H,4-20,29H2,1-3H3/b33-31+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPMDBGEVFDTLR-QOSDPKFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=CC(=C1)N(CC)CC)C=CC2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=CC(=C1)N(CC)CC)/C=C/C2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585006 | |

| Record name | 2-[(E)-2-(Acridin-9-yl)ethenyl]-5-(diethylamino)phenyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251109-61-2 | |

| Record name | 2-[(E)-2-(Acridin-9-yl)ethenyl]-5-(diethylamino)phenyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。